molecular formula C20H23N3O4S B4041940 3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one

3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one

Cat. No.: B4041940
M. Wt: 401.5 g/mol
InChI Key: BYDIMUGANROBLU-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]piperidin-4-yl}oxy)pyrimidine is 401.14092740 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Self-Assembly

Compounds with pyrimidine cores, including those with additional functional groups such as piperidine or benzodioxin, are of synthetic interest due to their broad spectrum of activities. For example, the synthesis of 2-aminopyrimidinones through a one-pot process demonstrates the utility of pyrimidine derivatives in forming complex structures that exhibit self-assembly and hydrogen bonding, indicative of potential applications in materials science and molecular engineering (Bararjanian et al., 2010).

Antiviral and Anticancer Potential

Pyrimidine derivatives, including those linked with piperidine or benzodioxin moieties, have been explored for their antiviral and anticancer activities. The structural modification of these compounds, such as the introduction of hydrophobic substituents, has been shown to enhance their biological activities. This is exemplified in the development of new antiviral agents against HIV-1 infection, where modifications in the pyrimidine structure led to significantly potent analogs (Okazaki et al., 2015).

Pharmacological Screening

The pharmacological evaluation of newly synthesized pyrimidine derivatives for antibacterial and antifungal activities reveals the potential of these compounds in addressing microbial resistance. This indicates the relevance of pyrimidine-based compounds in developing new antimicrobial agents, which could be an area of interest for further exploration of the compound (Khan et al., 2015).

Sigma-1 Receptor Antagonists for Neuropathic Pain

Research into pyrimidine scaffolds has led to the discovery of sigma-1 receptor antagonists that show promise for treating neuropathic pain. This highlights the therapeutic potential of pyrimidine derivatives in the pharmacological domain, suggesting possible research applications of similar compounds in neuroscience and pain management (Lan et al., 2014).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c24-19(6-13-28-16-2-3-17-18(14-16)26-12-11-25-17)23-9-4-15(5-10-23)27-20-21-7-1-8-22-20/h1-3,7-8,14-15H,4-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDIMUGANROBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CC=N2)C(=O)CCSC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Reactant of Route 2
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Reactant of Route 2
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-1-(4-pyrimidin-2-yloxypiperidin-1-yl)propan-1-one

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